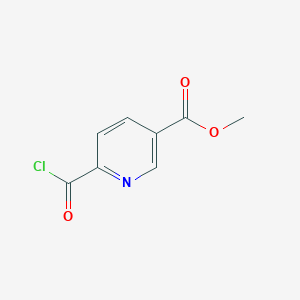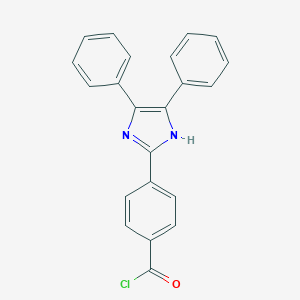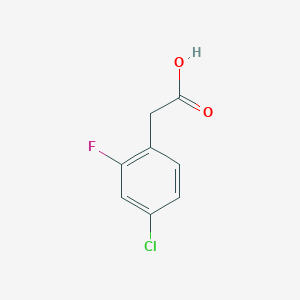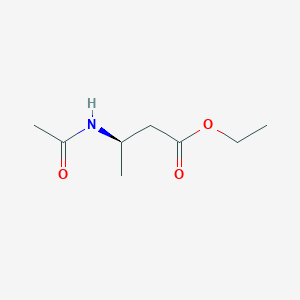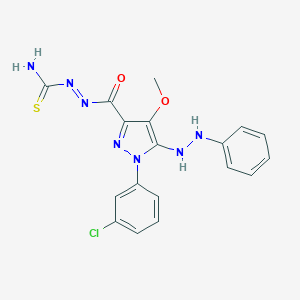
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide, also known as CTC-96, is a pyrazole-based compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
作用机制
The mechanism of action of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide involves its ability to inhibit the activity of certain enzymes and proteins in cells. Specifically, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a key role in cell cycle progression. By inhibiting CDK activity, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), a protein that plays a key role in inflammation. By inhibiting NF-kB activity, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can reduce the production of inflammatory cytokines and reduce inflammation.
生化和生理效应
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide induces cell cycle arrest and apoptosis by inhibiting CDK activity. Inflammatory cells, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide reduces inflammation by inhibiting NF-kB activity and reducing the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potential candidate for the development of new cancer treatments and anti-inflammatory agents.
However, one limitation of using N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments is its potential toxicity. Studies have shown that N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can be toxic to normal cells at high concentrations, which could limit its potential as a therapeutic agent.
未来方向
There are several future directions for the study of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide. One potential direction is the development of new cancer treatments based on N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide. Researchers could explore the use of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in combination with other cancer drugs to enhance its anti-cancer effects.
Another potential direction is the development of new anti-inflammatory agents based on N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide. Researchers could explore the use of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Overall, the study of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has shown promising results in various scientific research applications. Further research is needed to fully understand its potential as a therapeutic agent and to explore new applications for this compound.
合成方法
The synthesis of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide involves several steps, including the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with 4-methoxy-1-methyl-5-nitro-2-(pyridin-2-yl)-1H-pyrazole to form the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with thiosemicarbazide to form the final product, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide.
科学研究应用
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide is its ability to inhibit the growth of cancer cells. Studies have shown that N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment.
In addition to its anti-cancer properties, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can reduce inflammation by inhibiting the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
属性
CAS 编号 |
172701-56-3 |
|---|---|
产品名称 |
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide |
分子式 |
C18H16ClN7O2S |
分子量 |
429.9 g/mol |
IUPAC 名称 |
[[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carbonyl]amino]thiourea |
InChI |
InChI=1S/C18H16ClN7O2S/c1-28-15-14(17(27)23-24-18(20)29)25-26(13-9-5-6-11(19)10-13)16(15)22-21-12-7-3-2-4-8-12/h2-10H,1H3,(H,23,27)(H3,20,24,29) |
InChI 键 |
ROPCBXSUXDHBGJ-UHFFFAOYSA-N |
手性 SMILES |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
SMILES |
COC1=C(N(N=C1C(=O)NNC(=S)N)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3 |
规范 SMILES |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
同义词 |
(NE)-N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydr azinyl)pyrazole-3-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



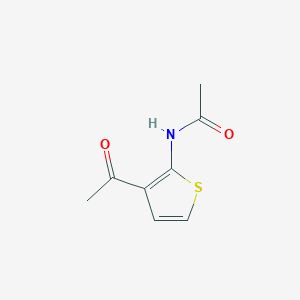





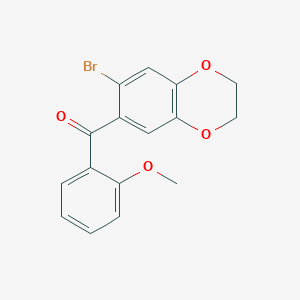
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)

